molecular formula C18H12ClN3O2S2 B2660953 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole CAS No. 690961-71-8

3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole

Cat. No.: B2660953
CAS No.: 690961-71-8
M. Wt: 401.88
InChI Key: NGYHDMCLZOPBIB-UHFFFAOYSA-N
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Description

3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a chlorophenyl group, and a triazolothiazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Triazolothiazole Core: This involves the reaction of thiosemicarbazide with α-haloketones to form the triazolothiazole ring.

    Coupling Reactions: The benzodioxole moiety is then coupled with the triazolothiazole core using appropriate coupling agents and conditions.

    Introduction of the Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorophenyl group and the triazolothiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition, receptor binding, or interference with cellular processes. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole stands out due to its unique combination of functional groups and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c19-13-4-2-12(3-5-13)14-9-26-18-21-20-17(22(14)18)25-8-11-1-6-15-16(7-11)24-10-23-15/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYHDMCLZOPBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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